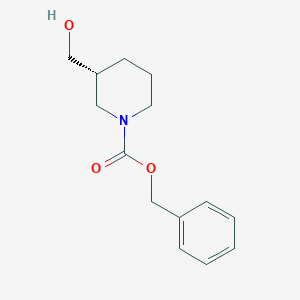

benzyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate

Overview

Description

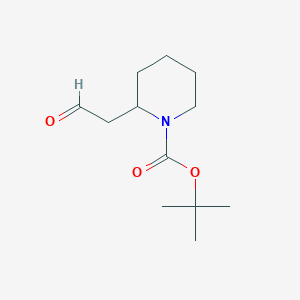

Benzyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H17NO3 . It is also known by other names such as benzyl 4-hydroxy-1-piperidinecarboxylate, 1-cbz-4-hydroxypiperidine, n-cbz-4-hydroxy-1-piperidine, and benzyl 4-hydroxytetrahydro-1 2h-pyridinecarboxylate .

Molecular Structure Analysis

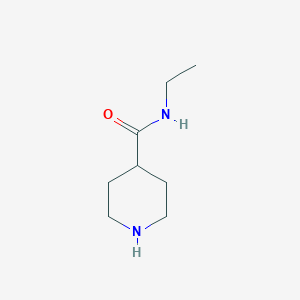

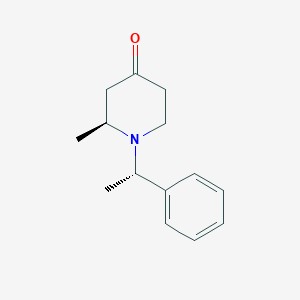

The molecular structure of this compound can be represented by the SMILES stringOC1CCN (CC1)C (=O)OCC1=CC=CC=C1 . This indicates that the molecule contains a piperidine ring with a hydroxymethyl group at the 3rd position and a carboxylate group at the 1st position, which is esterified with a benzyl group . Physical And Chemical Properties Analysis

This compound is a liquid with a yellow color . It has a molecular weight of 235.28 g/mol . The boiling point is 167°C .Scientific Research Applications

- Piperidines are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry .

- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

- Piperidine derivatives have a wide range of pharmacological applications .

- They have been used in the discovery and biological evaluation of potential drugs .

- More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

- The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

- These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

- This knowledge can help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

- A significant industrial application of piperidine is for the production of dipiperidinyl dithiuram tetrasulfide .

- This compound is used as an accelerator of the sulfur vulcanization of rubber .

- Piperidine itself has been obtained from black pepper .

- It is also found in Psilocaulon absimile (Aizoaceae), and in Petrosimonia monandra .

Medicinal Chemistry

Pharmacological Applications

Synthesis of Biologically Active Piperidines

Industrial Applications

Natural Occurrence

Production

- Piperidines are among the most important synthetic fragments for designing drugs .

- They play a significant role in the pharmaceutical industry .

- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

- These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

- This knowledge can help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

- A significant industrial application of piperidine is for the production of dipiperidinyl dithiuram tetrasulfide .

- This compound is used as an accelerator of the sulfur vulcanization of rubber .

- Piperidine itself has been obtained from black pepper .

- It is also found in Psilocaulon absimile (Aizoaceae), and in Petrosimonia monandra .

- Industrially, piperidine is produced by the hydrogenation of pyridine, usually over a molybdenum disulfide catalyst .

- Pyridine can also be reduced to piperidine via a modified Birch reduction using sodium in ethanol .

Pharmaceutical Design

Synthesis of Biologically Active Piperidines

Industrial Applications

Natural Occurrence

Production

Anticancer Applications

Safety And Hazards

properties

IUPAC Name |

benzyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-10-13-7-4-8-15(9-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWOOUZKMJBINO-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426136 | |

| Record name | SBB066854 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate | |

CAS RN |

160706-61-6 | |

| Record name | SBB066854 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.